![molecular formula C21H28N2O4S B2935302 N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide CAS No. 1448035-20-8](/img/structure/B2935302.png)
N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H27NO4S, with a molecular weight of approximately 329.5 g/mol. The compound features a bicyclic structure which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H27NO4S |
Molecular Weight | 329.5 g/mol |
CAS Number | 1795084-59-1 |
Anticonvulsant Activity
Studies have shown that derivatives of similar structures exhibit anticonvulsant properties. For instance, N-(phenyl)-2-(4-piperazinyl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications in the structure could lead to similar or enhanced effects for N-cyclopropyl derivatives .
Antimicrobial Properties
Research indicates that sulfonamide-containing compounds often possess antimicrobial activity. The sulfonamide moiety in this compound may enhance its interaction with bacterial enzymes, leading to potential antibacterial effects .
Enzyme Inhibition
Preliminary studies suggest that compounds with similar bicyclic structures can act as enzyme inhibitors. For example, they may inhibit carbonic anhydrase or other relevant enzymes involved in metabolic pathways, which could be a mechanism of action for the compound under investigation .
Synthesis and Evaluation
A study focused on synthesizing various acetamide derivatives reported that modifications to the phenyl ring and the introduction of sulfonamide groups significantly influenced biological activity. The synthesized compounds were evaluated for their pharmacological profiles using standard assays .
Pharmacological Screening
In a comparative study involving various acetamide derivatives, it was found that certain structural features correlated with increased potency against specific targets such as seizure models or bacterial strains. This suggests that N-cyclopropyl derivatives could follow similar trends in efficacy based on their structural characteristics .
Analyse Des Réactions Chimiques
Reactivity of the Bicyclo[2.2.1]heptan-2-one Core
The ketone group in the bicyclic system is a key reactive site.
Key Reactions :
-
Nucleophilic Addition : The carbonyl group can undergo nucleophilic attack by Grignard reagents or hydrides. For example:
R MgX+C O→R C O MgX followed by protonationSimilar reductions of bicyclic ketones are documented in PubChem entries for related structures (e.g., CID 539270) .
-
Reduction to Alcohol : Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol.
C ONaBH4CH OHThis is corroborated by spectral data for bicyclo[2.2.1]heptan-2-ol derivatives .
Methylsulfonamido Group Reactivity
The sulfonamide linkage (-SO₂NH-) exhibits moderate stability but can hydrolyze under extreme conditions.
Key Reactions :
-
Acidic Hydrolysis : Prolonged exposure to concentrated HCl may cleave the sulfonamide bond, yielding sulfonic acid and an amine :
R SO NH R HClR SO H+H N RAnalogous behavior is observed in CID 3365068, where sulfonamide hydrolysis is implied .
-
Alkaline Stability : The group remains intact under mild basic conditions (e.g., aqueous NaOH), as seen in similar pharmaceutical intermediates .
Acetamide Group Hydrolysis
The terminal acetamide (-NHCOCH₃) is susceptible to hydrolysis, forming a carboxylic acid.
Key Reactions :
-
Acid-Catalyzed Hydrolysis :
NHCOCH3H3O+NH2+CH3COOHThis mirrors the reactivity of acetamide derivatives in pyrido[2,3-d]pyrimidines (e.g., CID 59717354) .
-
Enzymatic Cleavage : In biological systems, amidases may metabolize the acetamide group, as noted for RIPK1 inhibitors.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group’s strain (~27 kcal/mol) predisposes it to ring-opening under specific conditions.
Key Reactions :
-
Electrophilic Attack : Acidic conditions (e.g., H₂SO₄) induce protonation and ring-opening to form allylic carbocations:
CyclopropaneH+CH2CH2CH2+Similar reactivity is documented for cyclopropane-containing kinase inhibitors.
-
Thermal Rearrangement : Heating may lead to -sigmatropic shifts, though steric hindrance from the bicyclic system could limit this .
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring may undergo EAS at meta positions, though deactivation by the sulfonamido group (-SO₂NH-) limits reactivity.
Key Reactions :
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) due to the electron-withdrawing sulfonamide:
Ph HHNO3Ph NO2(meta dominance)
Mechanistic Insights and Stability
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2)15-9-10-21(20,18(24)12-15)13-28(26,27)23-17-5-3-14(4-6-17)11-19(25)22-16-7-8-16/h3-6,15-16,23H,7-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRIYCPPNBCXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.